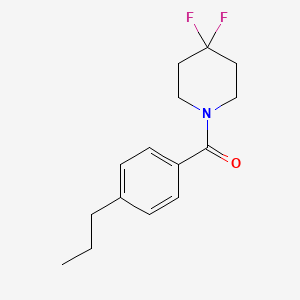

![molecular formula C17H14N2O4S B2898487 (E)-3-[1-(benzenesulfonyl)indol-5-yl]-N-hydroxyprop-2-enamide CAS No. 1372762-38-3](/img/structure/B2898487.png)

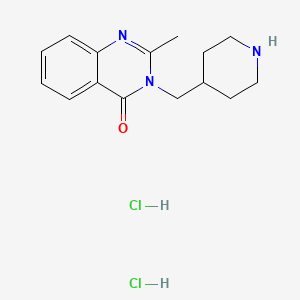

(E)-3-[1-(benzenesulfonyl)indol-5-yl]-N-hydroxyprop-2-enamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-Benzenesulfonyl-1H-indole-5-carbonitrile” is a solid substance provided by Sigma-Aldrich . It’s part of a collection of unique chemicals provided for early discovery researchers .

Molecular Structure Analysis

The molecular structure of “1-Benzenesulfonyl-1H-indole-5-carbonitrile” has a linear formula of C15H10N2O2S .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Benzenesulfonyl-1H-indole-5-carbonitrile” include its solid form and a linear formula of C15H10N2O2S .科学研究应用

Neuroprotective Agent in Traumatic Brain Injury (TBI) and Ischemic Stroke

MPT0E014 has been identified as a compound with marked neuroprotective activity . It has been tested using in vivo rat TBI and ischemic stroke models for its preclinical evaluation of efficacy and safety . The compound is believed to inhibit glial scar and microglia activation after TBI or ischemic stroke . It also appears to affect the changes of neuron survival and motor function in TBI or ischemic stroke after treatment .

Modulator of Gene Transcription

MPT0E014 is a histone deacetylase inhibitor (HDAC inhibitor) that can modulate gene transcription through its effects on chromatin modifications . The reversible acetylation of histone lysine residues by histone acetyltransferases (HAT) is a key regulator of gene expression .

Potential Treatment for Neurodegenerative Diseases

The major epigenetic modifications of chromatin, which involve the reversible acetylation and methylation of core histones on key lysine residues and DNA methylation at CpG islands, have been implicated in a range of neurodegenerative diseases . MPT0E014, as an HDAC inhibitor, could potentially be used in the treatment of these diseases .

Cardiac Function Improvement

MPT0E014 has been studied for its potential to improve cardiac functions in heart failure . It has a highly potent HDAC inhibitory effect, which is believed to contribute to its potential benefits in treating heart failure .

Anti-fibrotic Activity in Heart Failure

In addition to improving cardiac functions, MPT0E014 has also been studied for its direct anti-fibrotic activity in heart failure . This could potentially help in reducing the fibrosis associated with heart failure .

Neuroprotective Agent in Spinal Cord Injury (SCI)

MPT0E014 has been identified as a compound with marked neuroprotective activity in preliminary studies related to spinal cord injury (SCI) . It has been tested using in vivo rat SCI models for its efficacy .

安全和危害

未来方向

作用机制

Target of Action

MPT0E014 primarily targets Histone Deacetylases (HDACs) . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This plays a crucial role in regulating gene expression .

Mode of Action

MPT0E014 acts as an HDAC inhibitor . By inhibiting HDACs, MPT0E014 increases the acetylation of histones, which leads to a more relaxed DNA structure and promotes gene expression . This can have various downstream effects, depending on the genes that are expressed .

Biochemical Pathways

MPT0E014 affects several biochemical pathways. It has been shown to modulate myocardial autophagy , inflammation , and insulin signaling . It also influences the mTOR signaling pathway and the expression of poly adenosine diphosphate ribose polymerase 1 (PARP1) , advanced glycosylation end product-specific receptor (RAGE) , and various proinflammatory cytokines .

Pharmacokinetics

The pharmacokinetics of MPT0E014 involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, MPT0E014 is absorbed and distributed throughout the body .

Result of Action

The inhibition of HDACs by MPT0E014 leads to various molecular and cellular effects. It has been shown to improve cardiac function in type 2 diabetes mellitus (T2DM) rats by modulating myocardial autophagy, inflammation, and insulin signaling . It also reduces the expression of proinflammatory cytokines .

Action Environment

The action of MPT0E014 can be influenced by various environmental factors. For instance, the presence of other compounds, such as those found in a high-fat diet, can impact the effectiveness of MPT0E014 . Additionally, the physiological state of the organism, such as whether it is in a disease state like T2DM, can also affect the action of MPT0E014 .

属性

IUPAC Name |

(E)-3-[1-(benzenesulfonyl)indol-5-yl]-N-hydroxyprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4S/c20-17(18-21)9-7-13-6-8-16-14(12-13)10-11-19(16)24(22,23)15-4-2-1-3-5-15/h1-12,21H,(H,18,20)/b9-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBHWQUHEYOFBKG-VQHVLOKHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)C=CC(=O)NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)/C=C/C(=O)NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-[1-(benzenesulfonyl)indol-5-yl]-N-hydroxyprop-2-enamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(4-benzhydrylpiperazin-1-yl)-7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/no-structure.png)

![5-Methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2898414.png)

![2-Methyl-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-1,3-benzoxazole](/img/structure/B2898419.png)

![2-[[1-[(4-Methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2898423.png)

![2-Chloro-1-[2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2898425.png)